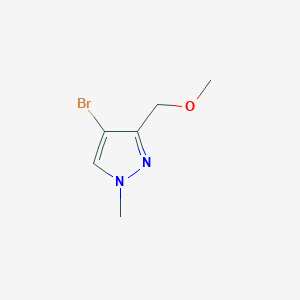
3-(ethylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(ethylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known by its chemical formula C16H14N2OS2 and has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
The synthesis and pharmacological evaluation of novel benzofused thiazole derivatives, including structures related to 3-(ethylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide, have been explored for their potential as antioxidant and anti-inflammatory agents. Through cyclocondensation reactions, a range of benzofused thiazole derivatives was synthesized and evaluated for in vitro antioxidant and anti-inflammatory activities. Certain compounds within this group demonstrated significant anti-inflammatory activity compared to standard references, alongside notable antioxidant activity against reactive species. Docking simulations further supported these findings, suggesting the potential of these derivatives in the development of new therapeutic agents targeting inflammation and oxidative stress (Raut et al., 2020).
Structure-Activity Relationships
In the study of thiophene derivatives of biological interest, the structure-activity relationships (SAR) of various thiophene-based compounds, including those structurally similar to this compound, were reviewed. These compounds have been arranged according to their therapeutic properties, derived from specific biological test systems. The review underscores the complexity of predicting activity patterns within thiophene analogues, highlighting the nuanced role of the thiophene ring in biological activity (Drehsen & Engel, 1983).
Anticancer Potential
Exploration into the DNA binding properties of benzimidazole and its analogues, including those akin to this compound, reveals potential applications in cancer research. Hoechst 33258 and its analogues, which share structural similarities with the chemical , are known for their strong binding affinity to the minor groove of double-stranded DNA, particularly at AT-rich sequences. This property has been leveraged in fluorescent DNA staining, with implications for the design of novel anticancer drugs by targeting DNA interactions (Issar & Kakkar, 2013).
Wirkmechanismus
Mode of Action
Based on its structural similarity to other thiazole derivatives, it may interact with its targets via non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
The exact biochemical pathways affected by this compound are currently unknown. Thiazole derivatives are known to have diverse biological activities, including antimicrobial, antifungal, and anticancer effects . The specific pathways affected would depend on the compound’s targets, which are currently unknown for this specific compound.
Eigenschaften
IUPAC Name |
3-ethylsulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS3/c1-2-20-12-6-3-5-11(9-12)15(19)18-16-17-13(10-22-16)14-7-4-8-21-14/h3-10H,2H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGMNXQEHHPUBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2478219.png)
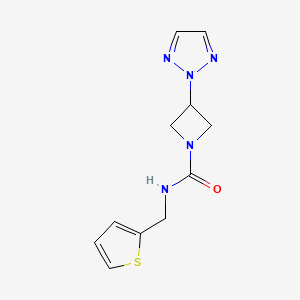
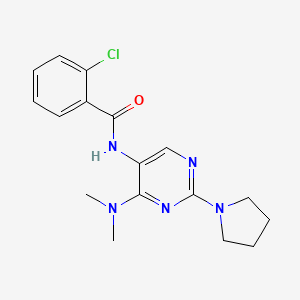
![ethyl 2-[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2478225.png)
![(4-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2478226.png)
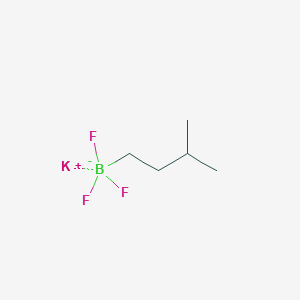
![4-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2478229.png)
![N-(3-Methoxyphenyl)-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2478230.png)
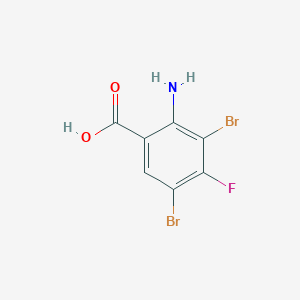
![2-[6-(Trifluoromethyl)oxan-2-yl]acetic acid](/img/structure/B2478235.png)
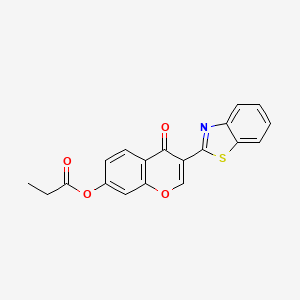
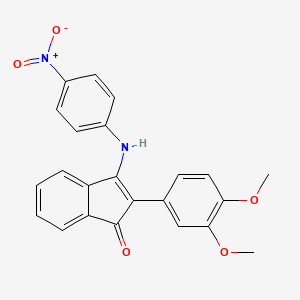
![Methyl 3-amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2478239.png)
